

Application Notes and Protocols for THP104c: A Mitochondrial Fission Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: THP104c
Cat. No.: B15575842

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Introduction

THP104c is a potent inhibitor of mitochondrial fission, a critical cellular process involved in mitochondrial quality control, cell division, and apoptosis. Dysregulation of mitochondrial fission is implicated in various pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. As such, **THP104c** presents a valuable tool for investigating the physiological and pathological roles of mitochondrial dynamics. These application notes provide detailed protocols for the solubilization of **THP104c** and its application in cell-based assays, ensuring reproducible and accurate experimental outcomes.

Physicochemical and Solubility Data

Proper solubilization is paramount for the efficacy and reliability of **THP104c** in in vitro studies. The following table summarizes the key properties and solubility of **THP104c**.

Property	Data	Source(s)
Molecular Formula	C ₂₀ H ₁₆ N ₄ O ₂ S	[1]
Molecular Weight	376.43 g/mol	[1]
Appearance	Off-white to light yellow solid powder	[1]
Solubility in DMSO	~50-100 mg/mL (~132.83-265.65 mM)	[1][2]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years (protect from light)	[1][2]
Storage (in Solvent)	-80°C for 6 months; -20°C for 1 month (protect from light)	[1][3]

Experimental Protocols

Preparation of THP104c Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **THP104c** in dimethyl sulfoxide (DMSO).

Materials:

- **THP104c** powder
- Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes (1.5 mL)
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of **THP104c** needed using the following formula: $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 376.43 \text{ g/mol} \times 1000 = 3.76 \text{ mg}$
- Weighing **THP104c**: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.76 mg of **THP104c** powder into the tube.
- Dissolution: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the **THP104c** powder.
- Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use working volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.^{[1][3]}

General Protocol for THP104c Application in a Cell-Based Assay (using THP-1 cells)

This protocol provides a general workflow for treating a suspension cell line, such as THP-1 human monocytes, with **THP104c** to assess its biological activity.

Materials:

- THP-1 cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **THP104c** stock solution (10 mM in DMSO)
- Sterile cell culture plates (e.g., 96-well plates)

- Phosphate-Buffered Saline (PBS)
- Cell counting device (e.g., hemocytometer or automated cell counter)
- Assay-specific reagents (e.g., for viability, apoptosis, or mitochondrial morphology)

Procedure:

Day 1: Cell Seeding

- Culture THP-1 cells in T75 flasks at a density between 2×10^5 and 8×10^5 cells/mL.[\[4\]](#)
- On the day of the experiment, ensure the cells are in the logarithmic growth phase and exhibit high viability (>95%).
- Count the cells and calculate the required volume for seeding.
- Seed the THP-1 cells into a 96-well plate at a density of 5×10^4 cells per well in 100 μ L of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow cells to acclimatize.

Day 2: Treatment with **THP104c**

- Prepare Working Solutions: Thaw an aliquot of the 10 mM **THP104c** stock solution. Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
 - Important: The final concentration of DMSO in the cell culture wells should be kept below 0.5%, as higher concentrations can be toxic to cells.[\[4\]](#) For example, to achieve a final concentration of 10 μ M **THP104c**, dilute the 10 mM stock 1:1000 in culture medium.
- Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of **THP104c** used.
- Treatment: Add the prepared **THP104c** working solutions and the vehicle control to the respective wells of the 96-well plate containing the THP-1 cells.

- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

Day 3 onwards: Assay and Data Analysis

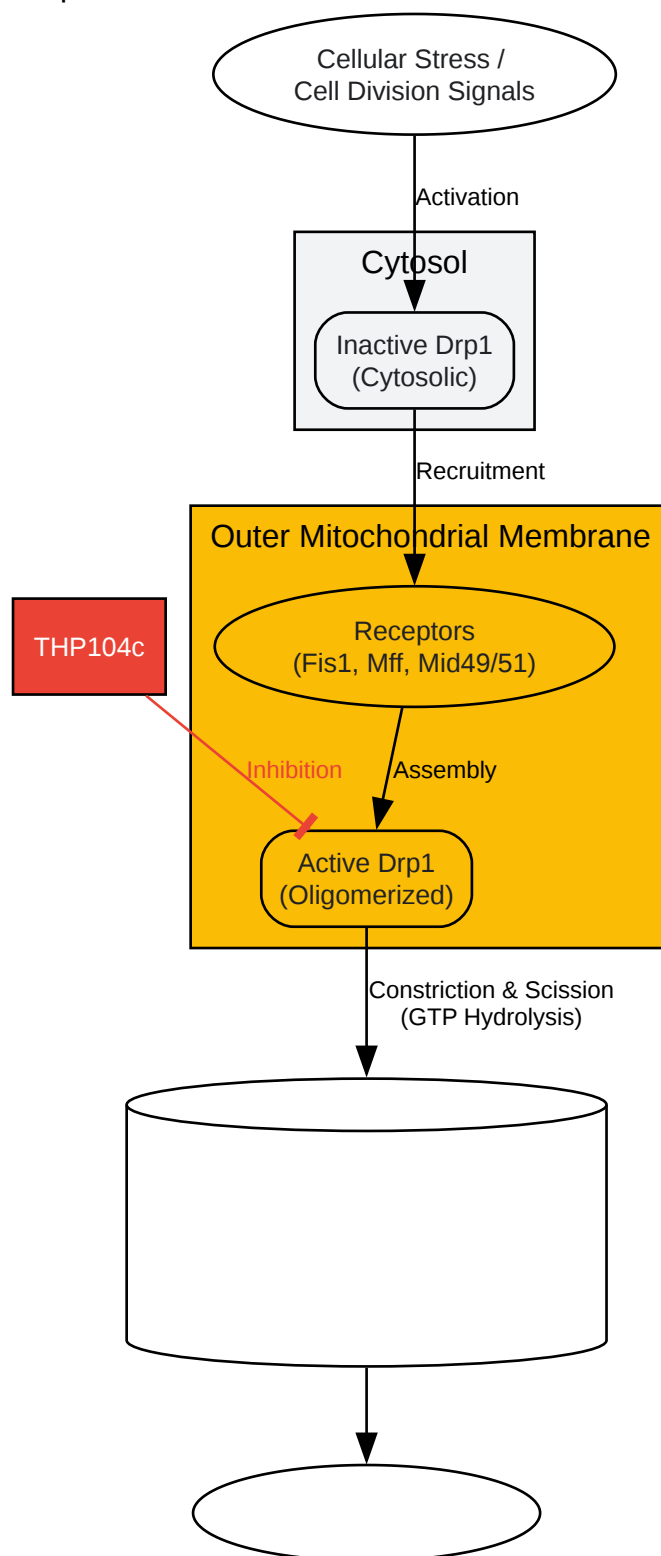
- Following the incubation period, proceed with the specific cell-based assay according to the manufacturer's instructions. Examples include:
 - Cell Viability Assays: (e.g., MTT, MTS, or CellTiter-Glo®) to determine the effect of **THP104c** on cell proliferation.
 - Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to assess the induction of programmed cell death.
 - Mitochondrial Morphology Analysis: Staining with mitochondrial-specific dyes (e.g., MitoTracker™ Red CMXRos) followed by fluorescence microscopy to visualize changes in mitochondrial networking.
- Acquire and analyze the data according to the assay requirements.

Visualizations

Signaling Pathway of Mitochondrial Fission

The following diagram illustrates the key steps in Drp1-mediated mitochondrial fission, the process targeted by **THP104c**. Under cellular stress or during cell division, cytosolic Drp1 is recruited to the outer mitochondrial membrane by receptor proteins such as Fis1, Mff, and Mid49/51.^{[1][2]} Drp1 then oligomerizes and, through GTP hydrolysis, constricts and severs the mitochondrion.^[2]

Drp1-Mediated Mitochondrial Fission Pathway

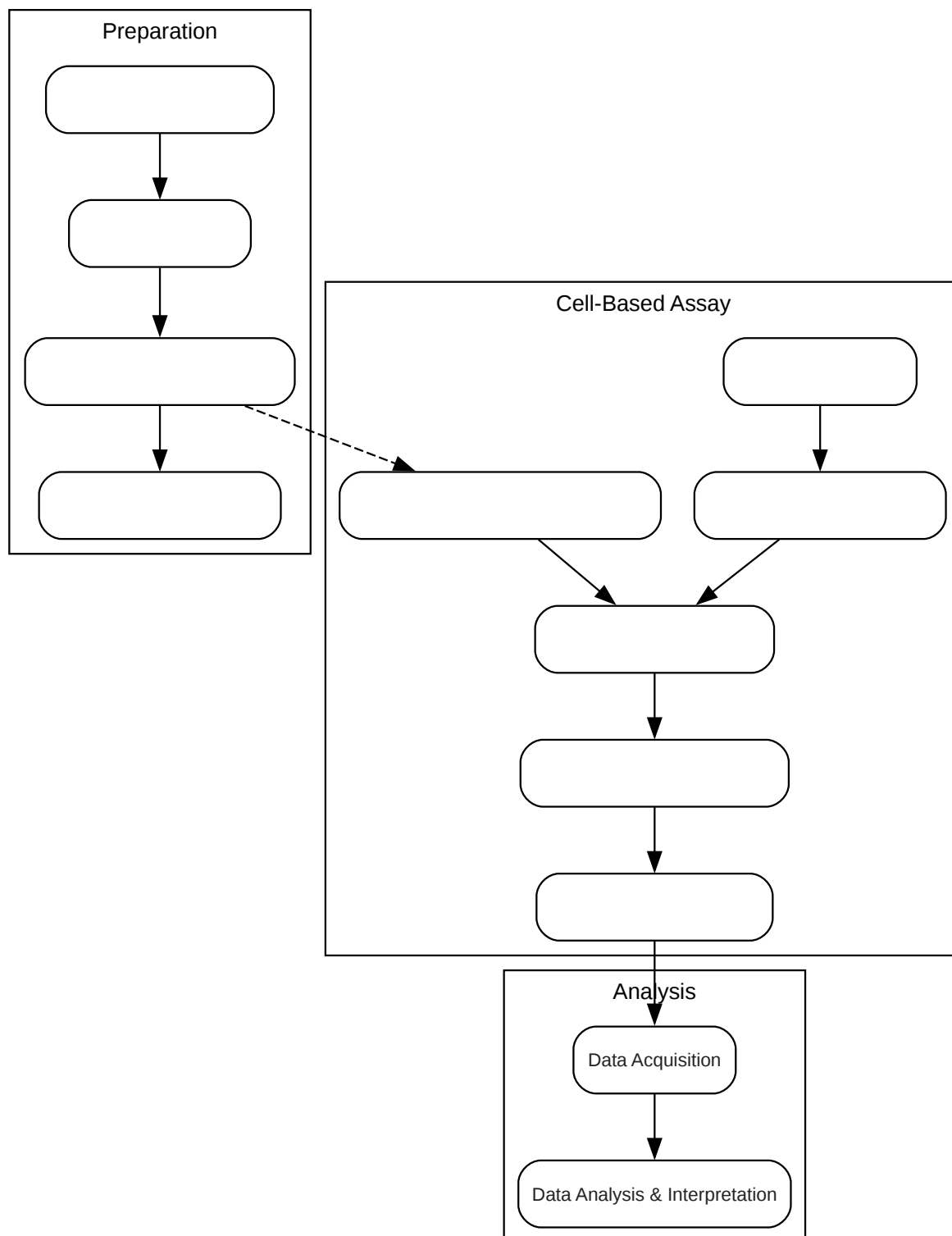
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Caption: Drp1-mediated mitochondrial fission signaling pathway.

Experimental Workflow for THP104c Cell-Based Assay

This diagram outlines the logical flow of the experimental protocol for preparing and testing **THP104c** in a cell-based assay.

Experimental Workflow for THP104c Cell-Based Assays

[Click to download full resolution via product page](#)Caption: Workflow for **THP104c** preparation and cell-based assays.

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- To cite this document: BenchChem. [Application Notes and Protocols for THP104c: A Mitochondrial Fission Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575842#thp104c-solubility-and-preparation-for-cell-based-assays]

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